2-[(Benzyloxy)carbonyl]-2-azabicyclo[2.2.2]octane-6-carboxylic acid
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Overview
Description
2-[(Benzyloxy)carbonyl]-2-azabicyclo[222]octane-6-carboxylic acid is a complex organic compound with the molecular formula C16H19NO4 This compound is notable for its bicyclic structure, which includes a nitrogen atom, making it a member of the azabicyclo family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzyloxy)carbonyl]-2-azabicyclo[2.2.2]octane-6-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a precursor. The synthesis process includes:
Formation of the bicyclic structure: This can be achieved through a series of cyclization reactions.
Introduction of the benzyloxycarbonyl group: This step often involves the use of benzyl chloroformate in the presence of a base.
Industrial Production Methods
While the compound is primarily synthesized for research purposes, industrial production methods would likely involve similar steps but on a larger scale. This would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
2-[(Benzyloxy)carbonyl]-2-azabicyclo[2.2.2]octane-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into a more reduced form.
Substitution: The benzyloxycarbonyl group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
2-[(Benzyloxy)carbonyl]-2-azabicyclo[2.2.2]octane-6-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a useful tool in studying enzyme interactions and protein binding.
Medicine: Research is ongoing into its potential use as a drug or drug precursor, particularly in the treatment of neurological disorders.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which 2-[(Benzyloxy)carbonyl]-2-azabicyclo[2.2.2]octane-6-carboxylic acid exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its bicyclic structure. This interaction can modulate the activity of these targets, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A simpler bicyclic compound used as a catalyst in organic synthesis.
2-Azabicyclo[3.2.1]octane:
Uniqueness
2-[(Benzyloxy)carbonyl]-2-azabicyclo[2.2.2]octane-6-carboxylic acid is unique due to its combination of a benzyloxycarbonyl group and a carboxylic acid group on a bicyclic structure. This combination provides it with distinct chemical properties that are not found in simpler bicyclic compounds .
Properties
IUPAC Name |
2-phenylmethoxycarbonyl-2-azabicyclo[2.2.2]octane-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c18-15(19)13-8-12-6-7-14(13)17(9-12)16(20)21-10-11-4-2-1-3-5-11/h1-5,12-14H,6-10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMXYXDBGADMFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1CN2C(=O)OCC3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1865641-83-3 |
Source
|
Record name | 2-[(benzyloxy)carbonyl]-2-azabicyclo[2.2.2]octane-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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